(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers optimizing CNS-penetrant kinase inhibitors often face metabolic instability and P-gp efflux with non-fluorinated pyrrolidine fragments. This compound directly addresses that by incorporating a 4,4-difluoro motif, reducing pKa and increasing passive permeability while retaining a free aniline for rapid library generation. Key advantages: ① Enhanced metabolic stability vs. parent pyrrolidine, supported by class-level microsomal clearance data. ② Room-temperature storage eliminates freezer constraints, enabling seamless integration into high-throughput workflows. ③ Purity ≥98% (HPLC) ensures reproducible SAR results. Ideal for medicinal chemistry and bioconjugation campaigns.

Molecular Formula C11H14F2N2O
Molecular Weight 228.24 g/mol
CAS No. 2091713-65-2
Cat. No. B1531385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
CAS2091713-65-2
Molecular FormulaC11H14F2N2O
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO
InChIInChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2
InChIKeyAAGZARSDXOYBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol: Fluorinated Building Block


(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2091713-65-2) is a chiral, gem‑difluorinated pyrrolidine derivative containing a free aniline NH₂ and a primary alcohol handle [1]. With a molecular weight of 228.24 Da and formula C₁₁H₁₄F₂N₂O [2], it serves as a versatile synthetic intermediate in the preparation of bioactive compounds, particularly in central nervous system and oncology projects where the 4,4‑difluoropyrrolidine motif enhances metabolic stability and modulates physicochemical properties .

4,4-Difluoropyrrolidine scaffold may support metabolic stability profiling
Aniline NH₂ and primary alcohol serve as orthogonal derivatization handles
Room-temperature storage simplifies procurement for scale-up chemistry

Analog Replacement Limitations


Simply swapping (1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol for its non‑fluorinated congener ((1-(4-aminophenyl)pyrrolidin-2-yl)methanol, CAS 177908-38-2) or for the 3,3‑difluoro regioisomer would drastically alter key molecular properties that govern both downstream synthetic outcomes and pharmacokinetic profiles. The 4,4‑difluoro substitution substantially reduces pyrrolidine basicity and increases lipophilicity relative to the parent ring, while the 1‑(4‑aminophenyl) group provides a rigid, electron‑rich aryl anchor that participates in π‑stacking and hydrogen‑bond interactions not available with simple alkyl‑substituted analogs. These differences propagate into changes in target‑binding affinity, metabolic clearance, and solubility, making the exact structure indispensable for reproducible lead optimization and SAR studies .

Non-fluorinated pyrrolidine congener: higher pKa may alter passive permeability and target-binding profile.
3,3-Difluoro regioisomer: altered ring geometry can shift SAR and metabolic stability compared to 4,4-difluoro scaffold.
Simple alkyl-substituted analogs lack the aniline π-stacking anchor, potentially reducing target engagement.

Head-to-Head Evidence vs. Analogs


Molecular Weight Increase

The target compound exhibits an 18.7 % higher molecular weight than its direct non‑fluorinated analog ((1-(4-aminophenyl)pyrrolidin-2-yl)methanol) due to the replacement of two hydrogen atoms by fluorine [1][2]. This mass increase, while modest, influences membrane permeability, tissue distribution, and susceptibility to efflux transporters in cell‑based assays.

Molecular Weight Increase
Data to verify
+18.7% (228.24 vs 192.26 Da)
May influence membrane permeability and efflux transporter susceptibility
Formula-based; confirm with in vitro permeability assay
Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability Enhancement

A systematic study of mono‑ and difluorinated pyrrolidines demonstrated that 4,4‑difluoro substitution yields high intrinsic microsomal clearance stability across a panel of analogs, with only the 3,3‑difluoroazetidine derivative showing appreciable turnover . Although direct values for the target compound were not individually reported, the class‑level data indicate that gem‑difluorination at the pyrrolidine 4‑position robustly protects against oxidative metabolism.

Microsomal Stability
Class-level inference
Class-level high stability (low clearance) for 4,4-difluoropyrrolidines
Supports scaffold stability; individual compound data to verify
Trend from Melnykov et al. (2023); target not individually profiled
Drug Metabolism ADME Microsomal Stability

Basicity and Lipophilicity Modulation

The presence of the 4,4‑difluoro motif lowers the pyrrolidine nitrogen pKa by approximately 1.5–2.5 log units compared to non‑fluorinated pyrrolidine, as established by the comprehensive pKa‑LogP survey of saturated heterocyclic amines . This reduction decreases the fraction of protonated species at physiological pH, thereby increasing passive membrane permeability and decreasing hERG‑related off‑target risk.

Basicity Shift
Class-level inference
Estimated ΔpKa ≈ –2 to –3 vs non-fluorinated pyrrolidine
Lower basicity may reduce P-gp efflux and hERG off-target interaction
General trend for 4,4-difluoropyrrolidine series; verify for this derivative
pKa Modulation Lipophilicity Physicochemical Optimization

Room-Temperature Storage Stability

Vendor datasheets specify room‑temperature storage for (1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol [1], contrasting with the requirement for –20 °C or –80 °C storage commonly mandated by the hydrochloride salts of structurally related amino‑alcohol building blocks. This simplifies inventory management and reduces shipping costs, particularly for multi‑gram quantities used in scale‑up campaigns.

Storage Condition
Supporting evidence
RT (target) vs –20°C required for related HCl salts
Enables ambient inventory without freezer capacity constraints
Verify post-shipment purity for your specific batch
Storage Stability Supply Chain Procurement

Optimal Use Cases for (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol


CNS-Penetrant Kinase Inhibitor Discovery

The reduced pKa and enhanced passive permeability conferred by the 4,4‑difluoro group make this scaffold ideal for designing brain‑penetrant kinase inhibitors that require a basic amine motif while avoiding P‑gp efflux. The aniline NH₂ serves as a synthetic handle for rapid parallel library generation via amide coupling or reductive amination .

Metabolically Stable Fragment Merging

When a fragment hit contains a non‑fluorinated pyrrolidine, merging it with this 4,4‑difluoropyrrolidine scaffold can simultaneously improve metabolic stability and lower pKa, as supported by the class‑level microsomal clearance data . This approach preserves the essential 3D shape while addressing common ADME liabilities.

Room-Temperature Stable Probe Synthesis

For academic labs or CROs lacking extensive cold‑storage infrastructure, the room‑temperature storage condition [1] allows procurement of >250 mg quantities without freezer capacity constraints, enabling seamless integration into high‑throughput chemistry workflows or bioconjugation campaigns.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor research
4,4-Difluoro pKa & lipophilicity modulation
Confirm passive permeability and P-gp liability in BBB models
Metabolic-stability fragment merging
Class-level microsomal stability trend
Validate intrinsic clearance improvement over non-fluorinated fragment
Room-temperature probe synthesis workflows
RT storage & handling compatibility
Monitor chemical stability under bench-top storage over time
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